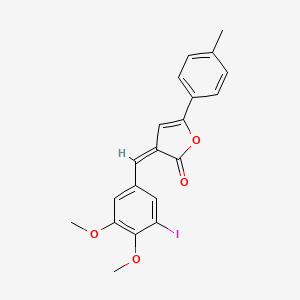
3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as 4-Iodo-2,5-dimethoxyphenyl)(4-methylphenyl)methanone, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the phenylalkylamine class of drugs and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone is not fully understood. However, studies have shown that this compound may act by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been suggested that this compound may exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, it has been shown to exhibit antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is its potential applications in various scientific research fields. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanisms of action of various drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, more research is needed to determine the potential toxicity of this compound and its suitability for use in various applications.
Synthesis Methods
The synthesis of 3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the final compound.
Scientific Research Applications
3-(3-iodo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit antifungal, antibacterial, and antitumor activities. Additionally, this compound has been studied for its potential use as a ligand in the development of new drugs.
properties
IUPAC Name |
(3Z)-3-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO4/c1-12-4-6-14(7-5-12)17-11-15(20(22)25-17)8-13-9-16(21)19(24-3)18(10-13)23-2/h4-11H,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQJYXHTQDSABZ-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C(=C3)I)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C(=C3)I)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
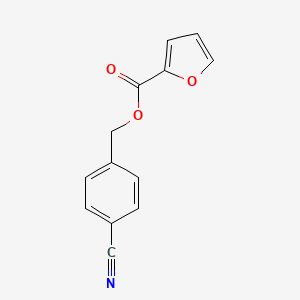
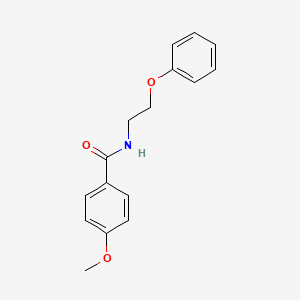

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
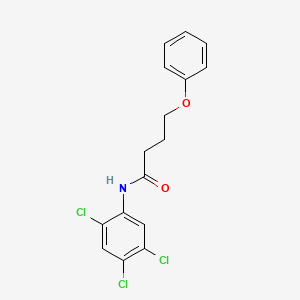
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
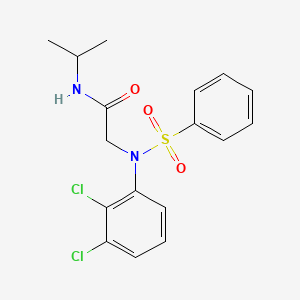
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)